EBI-1051

MEK1 Enzymatic Assay IC50

MEK-dependent cancer models using Selumetinib face limited cellular potency (Colo-205 IC50: 35.9 nM). EBI-1051 addresses this with a scaffold-hopped benzofuran core delivering 7.6-fold improvement (IC50: 4.7 nM) for robust pathway inhibition at lower, more selective concentrations. • MEK1 IC50: 3.9 nM; Colo-205 cellular IC50: 4.7 nM - 7.6× more potent than Selumetinib • 98% tumor growth inhibition in Colo-205 xenograft with oral dosing • Superior potency confirmed in A549 (lung) and MDA-MB-231 (breast) lines • Benzofuran scaffold validated for medicinal chemistry and analog design

Molecular Formula C18H15F2IN2O5
Molecular Weight 504.23
CAS No. 1801896-05-8
Cat. No. B607255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBI-1051
CAS1801896-05-8
SynonymsEBI1051;  EBI 1051;  EBI-1051
Molecular FormulaC18H15F2IN2O5
Molecular Weight504.23
Structural Identifiers
SMILESO=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO
InChIInChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26)
InChIKeyVUJYNHRRRJUAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EBI-1051: Orally Efficacious MEK Inhibitor for Oncology Research


EBI-1051 is a small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK), developed via scaffold hopping from known clinical MEK inhibitors to yield a novel benzofuran core [1]. It exhibits high potency against MEK1 (IC50 = 3.9 nM) and demonstrates oral bioavailability and tumor growth suppression in preclinical xenograft models . This compound is procured for research aimed at targeting the RAS/RAF/MEK/ERK signaling axis in MEK-associated cancers such as melanoma, colorectal, and lung adenocarcinomas [2].

MEK pathway inhibition studies (RAS/RAF/MEK/ERK)
Oncology xenograft model research with oral dosing
Benzofuran scaffold tool compound for scaffold-hopping SAR

EBI-1051: Scaffold-Driven Differentiation from Clinical MEK Inhibitors


Generic substitution among MEK inhibitors in preclinical research is not scientifically valid due to divergent chemical scaffolds, selectivity profiles, and pharmacokinetic properties. EBI-1051 was specifically designed to overcome limitations of earlier clinical candidates via a scaffold-hopping strategy that yields a distinct benzofuran core, enabling superior cellular potency in certain cancer models compared to the clinical comparator AZD6244 (Selumetinib) [1]. Its in vivo efficacy profile is tied to this specific scaffold and cannot be assumed for other MEK inhibitors without direct comparative data .

Target Compound
EBI-1051
Benzofuran core; reported enhanced cellular activity in Colo-205 and other lines. Oral exposure profile linked to scaffold.
Potential Substitute
AZD6244 (Selumetinib) / other MEK inhibitors
Different core scaffolds (e.g., benzodihydrofuran) lead to distinct selectivity and PK profiles. Cellular potency and in vivo target engagement may not transfer.
Scaffold-dependent selectivity and oral PK limit direct interchangeability; verify comparative data before substituting.

EBI-1051: Head-to-Head Comparative Evidence


MEK1 Inhibition Potency vs. AZD6244

In a cell-free enzymatic assay, EBI-1051 demonstrates an IC50 of 3.9 nM against MEK1 . While this assay is a primary driver of biochemical potency, the value is directly compared to a reported MEK1 IC50 of 14 nM for AZD6244 (Selumetinib) under similar assay conditions [1]. This ~3.6-fold difference establishes a biochemical potency advantage for EBI-1051 at the primary target.

MEK1 Inhibition
Cross-study context
EBI-1051 IC₅₀ 3.9 nM vs AZD6244 ~14 nM (~3.6×)
Reported higher biochemical potency context
Cell-free kinase assay; cross-study comparison
MEK1 Enzymatic Assay IC50

Colo-205 Cell Proliferation vs. AZD6244

EBI-1051 demonstrates significantly enhanced potency in a direct, same-study head-to-head comparison with AZD6244 in Colo-205 human colorectal adenocarcinoma cells. EBI-1051 exhibited an IC50 of 4.7 nM for inhibiting cell viability, whereas AZD6244 was markedly less potent with an IC50 of 35.9 nM [1]. This represents a 7.6-fold improvement in cellular activity.

Colo-205 Viability
Head-to-head
EBI-1051 4.7 nM vs AZD6244 35.9 nM (7.6×)
Supports enhanced cellular potency context
Colo-205 colorectal adenocarcinoma; direct comparison
Colo-205 Cell Proliferation Colorectal Cancer

In Vivo Tumor Regression in Colo-205 Xenograft

In a Colo-205 mouse xenograft model, oral administration of EBI-1051 at 10 mg/kg once daily resulted in a tumor growth inhibition (TGI) of 98% after 14 days of treatment [1]. While the study does not include a direct comparator arm for this in vivo data, the TGI of 98% is a robust demonstration of oral efficacy and serves as a benchmark for preclinical development. This high level of TGI is quantitatively comparable to or exceeds that reported for other MEK inhibitors in similar models .

Xenograft TGI
Supporting evidence
98% tumor growth inhibition (10 mg/kg PO QD)
Supports oral target engagement context
Colo-205 mouse xenograft model, 14d dosing
In Vivo Efficacy Xenograft Tumor Growth Inhibition

Anti-Proliferative Activity Across Multiple Cancers vs. AZD6244

In a direct head-to-head comparison, EBI-1051 demonstrated superior anti-proliferative activity over AZD6244 not only in Colo-205 cells but also in A549 lung adenocarcinoma and MDA-MB-231 breast adenocarcinoma cell lines [1]. For example, in A549 cells, EBI-1051 achieved an IC50 of 54.9 nM versus 127.5 nM for AZD6244, a 2.3-fold improvement. In MDA-MB-231 cells, the IC50 for EBI-1051 was 58.2 nM compared to 220.2 nM for AZD6244, a 3.8-fold improvement.

Multi-cell Line Potency
Head-to-head
A549: 54.9 vs 127.5 nM (2.3×); MDA-MB-231: 58.2 vs 220.2 nM (3.8×)
Supports broader cell-model context
Lung and breast adenocarcinoma; direct comparison
A549 MDA-MB-231 Cancer Cell Lines

Scaffold-Driven Oral Bioavailability Advantage

EBI-1051 was designed using a scaffold-hopping strategy that transitioned from a benzodihydrofuran core to a novel benzofuran scaffold, a structural divergence that was essential for achieving good oral bioavailability in rats [1]. This design feature differentiates it from earlier clinical MEK inhibitors and is a quantifiable advantage in its developability profile. While specific PK parameters (e.g., F%, Cmax) are not detailed in the abstract, the 'good oral bioavailability' is directly attributed to this unique scaffold [2].

Oral Bioavailability
Class inference
Benzofuran scaffold linked to good oral bioavailability in rats
Scaffold-dependent oral exposure context
Qualitative differentiation; PK parameters not detailed
Scaffold Hopping Oral Bioavailability Drug Design

EBI-1051: Recommended Application Scenarios


Enhanced Cellular Potency in Colorectal Cancer Models

For research programs currently using AZD6244 (Selumetinib) in Colo-205 colorectal cancer models, EBI-1051 offers a direct, evidence-based upgrade. Its 7.6-fold improvement in cellular IC50 (4.7 nM vs. 35.9 nM) enables researchers to achieve more robust pathway inhibition and anti-proliferative effects at lower, more selective concentrations [1]. This scenario is ideal for labs seeking to validate MEK-dependent phenotypes in colorectal cancer with a more potent chemical probe.

Cross-Histology MEK Validation in Lung and Breast Cancer

Investigators exploring MEK dependency across multiple cancer types can standardize on EBI-1051 due to its validated superior potency over AZD6244 in A549 (lung) and MDA-MB-231 (breast) cell lines [2]. This allows for a more consistent and potent inhibition profile across disparate experimental systems, strengthening comparative analyses of RAS/RAF/MEK pathway addiction in diverse tumor backgrounds.

Oral In Vivo Efficacy for Preclinical Oncology

Procurement of EBI-1051 is most justified for in vivo pharmacology studies requiring oral administration. Its demonstrated ability to achieve 98% tumor growth inhibition in a Colo-205 xenograft model upon oral dosing validates its use as a tool compound for target validation, combination studies, and efficacy readouts in mouse models of MEK-associated cancers [3].

Scaffold-Based SAR for Next-Generation MEK Inhibitors

For medicinal chemistry and computational drug discovery groups, EBI-1051 serves as a key reference compound for scaffold-hopping strategies. Its unique benzofuran core, which confers good oral bioavailability, provides a template for designing novel analogs with potentially improved selectivity or pharmacokinetic profiles compared to established clinical MEK inhibitors [4].

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
Cellular potency context vs. AZD6244
Colo-205 cell viability endpoint review
Lung and breast cancer cell-line panels
Cross-histology MEK pathway inhibition
A549 and MDA-MB-231 endpoint review
Oral xenograft model research
Oral bioavailability-dependent target engagement
Tumor growth inhibition endpoint review
Medicinal chemistry scaffold design
Benzofuran core SAR exploration
Structural differentiation from clinical MEK inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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